Regioisomeric Linker Position: Pyrrolidine 2-ylmethyl vs. 3-ylmethyl — Impact on Computed LogP (Lipophilicity)
The pyrrolidine 2-ylmethyl linker (target compound) confers a measurable lipophilicity advantage over the 3-ylmethyl regioisomer. Computed logP for the 2-ylmethyl variant is 0.9124 versus 0.7699 for the 3-ylmethyl counterpart, representing a ΔlogP of +0.1425 (an 18.5% relative increase in lipophilicity) . Both compounds share identical molecular formula (C₁₃H₂₇N₃O), molecular weight (241.37 g/mol), TPSA (49.57 Ų), and hydrogen bond donor/acceptor counts. The difference arises solely from the altered spatial relationship between the pyrrolidine ring nitrogen and the amide linkage, which modifies the three-dimensional distribution of polar and lipophilic surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9124 (CAS 1401666-76-9; pyrrolidine 2-ylmethyl linker) |
| Comparator Or Baseline | LogP = 0.7699 (CAS 1354024-55-7; pyrrolidine 3-ylmethyl linker) |
| Quantified Difference | ΔLogP = +0.1425 (18.5% relative increase in lipophilicity for 2-ylmethyl vs. 3-ylmethyl) |
| Conditions | Computed property from identical vendor computational pipeline (Leyan); TPSA = 49.57 Ų, Rotatable Bonds = 5, MW = 241.37 for both compounds |
Why This Matters
A logP difference of ~0.14 units can translate to a meaningful shift in passive membrane permeability and tissue distribution in vivo, making the 2-ylmethyl variant preferentially suited for targets requiring enhanced lipophilicity without altering hydrogen bonding capacity or molecular weight.
